molecular formula C7H13N3 B1275949 (1-Propylimidazol-2-yl)methanamine CAS No. 886498-05-1

(1-Propylimidazol-2-yl)methanamine

Cat. No. B1275949
CAS RN: 886498-05-1
M. Wt: 139.2 g/mol
InChI Key: OMHPFEWBBUELID-UHFFFAOYSA-N
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Description

“(1-Propylimidazol-2-yl)methanamine” is a chemical compound with the molecular formula C7H13N3 . It has a molecular weight of 139.2 g/mol . The compound is provided by suppliers for research use only.


Molecular Structure Analysis

The InChI code for “(1-Propylimidazol-2-yl)methanamine” is 1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1-Propylimidazol-2-yl)methanamine” has a molecular weight of 139.2 g/mol . The compound is available in liquid form . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a detailed chemical database.

Scientific Research Applications

Drug Synthesis and Pharmacology

The imidazole ring, a core structure in “(1-Propyl-1H-imidazol-2-yl)methanamine”, is pivotal in medicinal chemistry. It’s found in many therapeutic agents due to its resemblance to the fundamental building blocks of life, like amino acids and nucleotides . This compound can be used to synthesize drugs with a wide range of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties. Its versatility in drug design stems from the ability to modify the imidazole ring, tailoring it to target specific biological pathways.

properties

IUPAC Name

(1-propylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHPFEWBBUELID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406434
Record name (1-propylimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Propyl-1H-imidazol-2-yl)methanamine

CAS RN

886498-05-1
Record name 1-Propyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-propylimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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